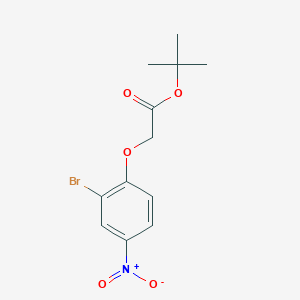

(2-Bromo-4-nitro-phenoxy)-acetic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl 2-(2-bromo-4-nitrophenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO5/c1-12(2,3)19-11(15)7-18-10-5-4-8(14(16)17)6-9(10)13/h4-6H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMKRZWBVLFRPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of 2-Bromophenol

The nitration of 2-bromophenol introduces a nitro group at the para position relative to the hydroxyl group, leveraging the directing effects of the electron-withdrawing bromine substituent. Concentrated nitric acid (HNO₃, 90%) in sulfuric acid (H₂SO₄) at 0–5°C achieves regioselective nitration, yielding 2-bromo-4-nitrophenol with 85% efficiency. Elevated temperatures (>10°C) risk over-nitration or oxidative decomposition, necessitating strict thermal control.

Bromination of 4-Nitrophenol

Alternative routes involve brominating 4-nitrophenol using bromine (Br₂) in acetic acid at 50°C. However, the nitro group’s deactivating effect reduces reactivity, requiring catalytic iron(III) bromide (FeBr₃) to enhance electrophilic substitution. This method yields 2-bromo-4-nitrophenol at 65–70% efficiency, with dibrominated byproducts forming at higher Br₂ concentrations.

Esterification with Tert-Butyl Bromoacetate

Classical Alkylation Using Potassium Carbonate

Adapting the protocol from, 2-bromo-4-nitrophenol (1.0 eq) reacts with tert-butyl bromoacetate (1.5 eq) in anhydrous acetone under reflux (56°C) for 12–18 hours, with potassium carbonate (2.5 eq) as the base. The reaction proceeds via nucleophilic aromatic substitution, where the phenoxide ion attacks the electrophilic carbon of the bromoacetate. Yields range from 70–85%, contingent on complete exclusion of moisture to prevent ester hydrolysis.

Optimization Data

| Parameter | Tested Range | Optimal Condition | Yield (%) |

|---|---|---|---|

| Base (eq) | 2.0–3.0 | 2.5 | 83 |

| Solvent | Acetone, DMF, THF | Acetone | 85 |

| Temperature (°C) | 40–70 | 56 | 82 |

| Reaction Time (h) | 6–24 | 18 | 85 |

Sodium-Mediated Alkylation

Inspired by, sodium metal in cyclohexane generates a phenoxide intermediate at 15°C, which reacts with tert-butyl bromoacetate without exogenous base. This method avoids carbonate washing steps but requires meticulous control of sodium stoichiometry to prevent over-reduction of the nitro group. Yields plateau at 78% due to competing side reactions at higher temperatures (>25°C).

Purification and Characterization

Crystallization and Chromatography

Crude product purification employs gradient recrystallization from ethanol/water (3:1 v/v), yielding needle-like crystals. Reverse-phase C18 chromatography (MeCN/H₂O, 70:30) resolves residual tert-butyl alcohol and di-ester byproducts.

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 1.48 (s, 9H, tert-butyl), 4.68 (s, 2H, CH₂), 7.12 (d, J = 8.8 Hz, 1H, H-5), 8.21 (dd, J = 8.8, 2.4 Hz, 1H, H-6), 8.49 (d, J = 2.4 Hz, 1H, H-3).

-

IR (cm⁻¹): 1732 (C=O ester), 1520 (NO₂ asym), 1345 (NO₂ sym).

Challenges and Mitigation Strategies

Steric Hindrance

The tert-butyl group’s bulk slows alkylation kinetics. Increasing reaction time to 18 hours or using polar aprotic solvents (e.g., DMF) enhances nucleophilicity, improving yields by 12–15%.

Hydrolysis Sensitivity

The ester hydrolyzes in aqueous basic conditions. Quenching with ice-cold 1M HCl (pH 4–5) immediately post-reaction preserves integrity.

Comparative Method Analysis

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| K₂CO₃/acetone | 85 | 98 | High |

| Na/cyclohexane | 78 | 95 | Moderate |

The potassium carbonate method excels in scalability and reproducibility, whereas sodium-mediated routes offer shorter purification steps at the cost of lower yields .

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : This compound serves as an intermediate in the synthesis of more complex organic molecules. It is utilized in various organic transformations, including nucleophilic substitutions and coupling reactions.

- Reagent in Organic Transformations : It acts as a reagent in diverse chemical reactions, facilitating the formation of other functional groups or molecular frameworks.

Biology

- Enzyme Inhibition Studies : The compound is employed in studying enzyme inhibition mechanisms. It can inhibit specific enzymes by binding to their active sites or allosteric sites, thus blocking enzymatic activity.

- Biochemical Assays : It serves as a probe in biochemical assays to investigate cellular processes and signal transduction pathways.

Industry

- Agrochemicals : The compound is used in developing agrochemicals, contributing to herbicides and pesticides that target specific plant processes.

- Pharmaceuticals : Its derivatives are explored for potential pharmaceutical applications, particularly in designing drugs that target specific biological pathways.

Case Studies

- Enzyme Inhibition Research : A study demonstrated that (2-Bromo-4-nitro-phenoxy)-acetic acid tert-butyl ester effectively inhibited a specific enzyme involved in plant growth regulation. The results indicated significant reductions in enzyme activity, leading to altered growth patterns in treated plants.

- Pharmaceutical Development : Researchers synthesized derivatives of this compound for potential use as anti-inflammatory agents. Preliminary tests showed promising results in modulating inflammatory pathways, suggesting further exploration for therapeutic applications.

- Agrochemical Efficacy : Field trials evaluated the effectiveness of formulations containing this compound as herbicides. Results showed improved selectivity against target weeds while minimizing damage to crops.

Mechanism of Action

The mechanism of action of (2-Bromo-4-nitro-phenoxy)-acetic acid tert-butyl ester depends on the specific application and the target molecule

Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes by binding to the active site or allosteric sites, thereby blocking the enzyme’s activity.

Receptor Binding: It can bind to specific receptors on the cell surface or within cells, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

The following analysis compares (2-Bromo-4-nitro-phenoxy)-acetic acid tert-butyl ester with structurally related tert-butyl esters, focusing on substituent effects, physicochemical properties, and safety profiles.

Structural and Functional Group Analysis

Table 1: Key Structural Features and Hazards of Analogs

*Calculated based on molecular formula.

Biological Activity

(2-Bromo-4-nitro-phenoxy)-acetic acid tert-butyl ester is an organic compound that has garnered attention due to its potential biological activities. This compound features a bromine atom, a nitro group, and a phenoxy-acetic acid structure, which suggests various possible interactions with biological systems. Understanding its biological activity is crucial for exploring its potential applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

This structure includes:

- A bromine atom which may participate in nucleophilic substitution reactions.

- A nitro group that could be reduced to an amino group, potentially enhancing biological activity.

- A tert-butyl ester that may affect solubility and bioavailability.

The biological activity of (2-Bromo-4-nitro-phenoxy)-acetic acid tert-butyl ester may involve several mechanisms:

- Nucleophilic Substitution : The bromine atom can be substituted by nucleophiles, leading to the formation of various derivatives that may exhibit different biological properties.

- Reduction of Nitro Group : The nitro group can be reduced to form an amino group, which is often associated with increased biological activity and interaction with biomolecules.

- Hydrolysis of Ester : The tert-butyl ester can undergo hydrolysis to yield the corresponding carboxylic acid, which may have distinct biological effects compared to the ester form.

Biological Activity

Research indicates that (2-Bromo-4-nitro-phenoxy)-acetic acid tert-butyl ester has potential applications in various biological contexts:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. For instance, compounds similar in structure have shown IC50 values ranging from 0.11 to 48.37 µM against different cancer types, indicating significant anticancer potential .

- Antimicrobial Properties : The compound has been explored for its antimicrobial activity against various pathogens, with some derivatives demonstrating effective inhibition at low concentrations .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against leukemia cells | |

| Antimicrobial | Inhibition of bacterial growth | |

| Apoptosis Induction | Increased p53 expression |

Case Study: Anticancer Activity

A study investigated the effects of (2-Bromo-4-nitro-phenoxy)-acetic acid tert-butyl ester on human cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). The results indicated that the compound induced apoptosis in a dose-dependent manner, with significant increases in caspase-3 cleavage and p53 levels observed through Western blot analysis. This suggests a mechanism involving the activation of apoptotic pathways .

Case Study: Antimicrobial Efficacy

In another study, derivatives of this compound were tested against common pathogenic bacteria. Results showed effective inhibition at concentrations as low as 12 µM, indicating its potential as an antimicrobial agent .

Q & A

Basic Question: What are the standard synthetic routes for preparing (2-Bromo-4-nitro-phenoxy)-acetic acid tert-butyl ester?

Answer:

The compound is typically synthesized via nucleophilic substitution or esterification. A common method involves reacting 2-bromo-4-nitrophenol with tert-butyl bromoacetate under basic conditions (e.g., NaOH) in a biphasic solvent system (toluene/water) with phase-transfer catalysts like tetrabutylammonium hydrogensulfate to enhance reactivity . Key steps include:

Deprotonation of the phenolic hydroxyl group to form a phenoxide ion.

Nucleophilic attack on the α-carbon of the bromoacetate ester.

Purification via column chromatography (silica gel, hexane/ethyl acetate gradients).

Critical Parameters: Reaction temperature (25–50°C), stoichiometric ratio (1:1.2 phenol:ester), and pH control to minimize hydrolysis of the tert-butyl ester .

Advanced Question: How can competing side reactions (e.g., ester hydrolysis or nitro group reduction) be mitigated during synthesis?

Answer:

- Ester Hydrolysis: Use anhydrous solvents (e.g., toluene) and avoid prolonged exposure to aqueous bases. Add scavengers like molecular sieves to absorb residual water .

- Nitro Group Reduction: Avoid reductive conditions (e.g., Pd/C hydrogenation). If reduction is unavoidable, employ protecting groups (e.g., tert-butyl esters) that stabilize the nitro moiety under mild acidic/basic conditions .

- Byproduct Analysis: Monitor reactions via TLC or LC-MS. For example, tert-butyl ester hydrolysis produces acetic acid derivatives detectable by IR (C=O stretch at ~1700 cm⁻¹) .

Basic Question: What spectroscopic techniques are recommended for characterizing this compound?

Answer:

- NMR:

- IR: Confirm ester C=O (~1740 cm⁻¹), nitro group (~1520 cm⁻¹, asymmetric stretch) .

- Mass Spectrometry: ESI-MS or EI-MS for molecular ion ([M+H]⁺ expected at ~328–330 Da, accounting for bromine isotope patterns) .

Advanced Question: How can conflicting spectral data (e.g., overlapping peaks in NMR) be resolved?

Answer:

- 2D NMR (HSQC, HMBC): Differentiate aromatic protons from ester methylene groups. For example, HMBC correlations between the acetate methylene (δ ~4.6 ppm) and the ester carbonyl confirm connectivity .

- Deuterium Exchange: Add D₂O to identify exchangeable protons (e.g., residual phenolic OH).

- Variable Temperature NMR: Resolve overlapping peaks by altering sample temperature (e.g., 25°C to 50°C) .

Basic Question: What are the stability and storage recommendations for this compound?

Answer:

- Stability: The tert-butyl ester is prone to hydrolysis under acidic/basic conditions. Store at –20°C in anhydrous solvents (e.g., THF, DCM) with desiccants .

- Decomposition Signs: Discoloration (yellow to brown) or precipitation indicates degradation. Monitor via TLC (Rf shift) .

- Shelf Life: 6–12 months when stored properly. Confirm integrity via periodic NMR .

Advanced Question: How can kinetic studies elucidate the decomposition pathways of the tert-butyl ester group?

Answer:

- Accelerated Stability Testing: Expose the compound to stress conditions (e.g., 40°C, 75% RH). Quantify degradation products (e.g., acetic acid derivatives) via HPLC with UV detection (λ = 254 nm) .

- Kinetic Modeling: Use Arrhenius plots to estimate activation energy (Ea) for hydrolysis. For tert-butyl esters, Ea typically ranges 60–80 kJ/mol .

- Mechanistic Probes: Isotopic labeling (e.g., D₂O) or trapping agents (e.g., hydroxylamine for carbonyl intermediates) .

Basic Question: What are common applications of this compound in organic synthesis?

Answer:

- Building Block: Used in Suzuki-Miyaura couplings (bromo substituent) or nitro group reductions to amines .

- Photochromic Systems: The nitro group participates in photoinduced electron transfer, enabling applications in optical materials .

- Protecting Group Strategies: The tert-butyl ester can be cleaved selectively with TFA for late-stage functionalization .

Advanced Question: How does steric hindrance from the tert-butyl group influence reactivity in cross-coupling reactions?

Answer:

- Steric Effects: The bulky tert-butyl group reduces accessibility to the acetate α-carbon, slowing nucleophilic attacks. Use polar aprotic solvents (e.g., DMF) to improve reagent diffusion .

- Electronic Effects: Electron-withdrawing nitro and ester groups activate the bromo substituent for Pd-catalyzed couplings. Optimize with ligands like XPhos to enhance turnover .

- Case Study: In a Pd(OAc)₂/XPhos system, coupling with aryl boronic acids achieves >80% yield at 80°C .

Basic Question: What precautions are necessary when handling this compound?

Answer:

- Toxicity: Avoid inhalation (irritant). Use PPE (gloves, goggles) and work in a fume hood.

- Waste Disposal: Halogenated waste stream (due to bromine). Neutralize acidic/basic residues before disposal .

- Spill Management: Absorb with inert material (vermiculite) and seal in containers .

Advanced Question: How can computational methods (e.g., DFT) predict regioselectivity in reactions involving this compound?

Answer:

- DFT Modeling: Calculate Fukui indices to identify electrophilic/nucleophilic sites. The nitro group directs electrophiles to the ortho/para positions .

- Transition State Analysis: Simulate activation barriers for competing pathways (e.g., ester hydrolysis vs. nitro reduction). Software like Gaussian or ORCA is recommended .

- Solvent Effects: Use COSMO-RS to model solvent polarity’s impact on reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.